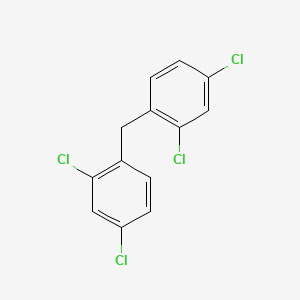

1,1'-Methylenebis(2,4-dichlorobenzene)

Beschreibung

These compounds are typically used in polymer production, adhesives, and industrial coatings due to their stability and reactivity .

Eigenschaften

CAS-Nummer |

84604-89-7 |

|---|---|

Molekularformel |

C13H8Cl4 |

Molekulargewicht |

306.0 g/mol |

IUPAC-Name |

2,4-dichloro-1-[(2,4-dichlorophenyl)methyl]benzene |

InChI |

InChI=1S/C13H8Cl4/c14-10-3-1-8(12(16)6-10)5-9-2-4-11(15)7-13(9)17/h1-4,6-7H,5H2 |

InChI-Schlüssel |

WVWJQTPTXDYDCM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C=C1Cl)Cl)CC2=C(C=C(C=C2)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: 1,1’-Methylenbis(2,4-dichlorbenzol) kann durch eine Friedel-Crafts-Alkylierungsreaktion synthetisiert werden. Dies beinhaltet die Reaktion von 2,4-Dichlorbenzol mit Formaldehyd in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid. Die Reaktion findet typischerweise unter wasserfreien Bedingungen statt und erfordert eine sorgfältige Kontrolle der Temperatur und der Reaktionszeit, um hohe Ausbeuten zu erzielen .

Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Herstellung von 1,1’-Methylenbis(2,4-dichlorbenzol) ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die kontinuierliche Zuführung von Reaktanten in einen Reaktor, die Aufrechterhaltung optimaler Reaktionsbedingungen und den Einsatz von Reinigungsverfahren wie Destillation und Kristallisation, um das Endprodukt mit hoher Reinheit zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: 1,1’-Methylenbis(2,4-dichlorbenzol) durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Die Chloratome können durch nucleophile Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Oxidationsreaktionen: Die Methylenbrücke kann oxidiert werden, um entsprechende Carbonylverbindungen zu bilden.

Reduktionsreaktionen: Die Verbindung kann reduziert werden, um Chloratome zu entfernen oder die Methylenbrücke zu modifizieren.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Natriumhydroxid oder Kaliumhydroxid für nucleophile Substitutionen.

Oxidationsreaktionen: Reagenzien wie Kaliumpermanganat oder Chromtrioxid werden zur Oxidation verwendet.

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas in Gegenwart eines Katalysators werden verwendet.

Hauptprodukte, die gebildet werden:

Substitutionsreaktionen: Produkte umfassen Derivate, bei denen die Chloratome durch verschiedene funktionelle Gruppen ersetzt werden.

Oxidationsreaktionen: Produkte umfassen Carbonylverbindungen wie Aldehyde oder Ketone.

Reduktionsreaktionen: Produkte umfassen entchlorierte Verbindungen oder modifizierte Methylenbrücken.

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 1,1’-Methylenbis(2,4-dichlorbenzol) beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen und Rezeptoren. Die Chloratome und die Methylenbrücke spielen eine entscheidende Rolle für seine Bindungsaffinität und Reaktivität. Die Verbindung kann bestimmte Pfade hemmen oder aktivieren, was zu verschiedenen biologischen Effekten führt.

Wirkmechanismus

The mechanism of action of 1,1’-Methylenebis(2,4-dichlorobenzene) involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and methylene bridge play a crucial role in its binding affinity and reactivity. The compound can inhibit or activate specific pathways, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

4,4'-Methylenebis(2-chloroaniline) (MOCA)

- Structure : A methylene bridge connects two 2-chloroaniline groups.

- CAS : 101-14-4 .

- Properties: Molecular formula: C₁₃H₁₂Cl₂N₂. High thermal stability; melting point ~100–110°C. Known carcinogen with occupational exposure limits (e.g., <0.003 mg/m³ in some jurisdictions) .

- Applications : Curing agent in polyurethane elastomers .

Comparison : Unlike MOCA, 1,1'-Methylenebis(2,4-dichlorobenzene) lacks amine groups, reducing its reactivity in polymer curing but increasing hydrophobicity. Chlorine substituents at the 2,4-positions may enhance environmental persistence compared to MOCA’s 2-chloroaniline groups .

4,4'-Methylenebis(3-chloro-2,6-diethylaniline)

- CAS : 30273-39-3 .

- Structure : Features ethyl groups and chlorine atoms on the aromatic rings.

- Properties: Similarity score: 0.90 to MOCA .

- Applications : Likely used in high-performance polymers requiring flexibility and chemical resistance.

However, both compounds share risks associated with chlorinated aromatic structures, such as environmental persistence .

4,4'-Methylenebis(2-methylaniline)

- CAS: Not explicitly listed (referenced as 2:589 in ).

- Structure : Methyl groups at the 2-position instead of chlorine.

- Properties :

- Applications : Intermediate in dye and resin synthesis.

Comparison : Replacement of chlorine with methyl groups reduces toxicity but also decreases thermal and chemical stability compared to 1,1'-Methylenebis(2,4-dichlorobenzene) .

1,1'-Methylenebis(4-isocyanatobenzene)

- CAS : 9016-87-9 .

- Structure : Methylene-linked isocyanate groups.

- Properties :

- Highly reactive; used in polyurethane foam production.

- Acute respiratory hazards due to isocyanate functionality.

- Applications : Industrial adhesives and insulation materials.

Comparison : The isocyanate groups confer distinct reactivity and toxicity (e.g., respiratory sensitization) compared to the inert chlorine substituents in 1,1'-Methylenebis(2,4-dichlorobenzene) .

Research Findings and Environmental Impact

Biologische Aktivität

1,1'-Methylenebis(2,4-dichlorobenzene), commonly known as methylene bis(2,4-dichlorophenol), is an organic compound that has garnered attention due to its biological activity and potential health implications. This article provides a comprehensive overview of its biological effects, including antimicrobial properties, toxicity, and environmental impact.

Chemical Structure and Properties

1,1'-Methylenebis(2,4-dichlorobenzene) is a bisphenolic compound characterized by two 2,4-dichlorophenol moieties linked by a methylene bridge. Its chemical formula is , and it has a molecular weight of approximately 295.01 g/mol. The compound is known for its hydrophobic nature and stability under various environmental conditions.

Antimicrobial Activity

Research indicates that 1,1'-Methylenebis(2,4-dichlorobenzene) exhibits significant antimicrobial properties against various bacterial strains. A study evaluating the minimum inhibitory concentration (MIC) of several chlorinated compounds found that this compound effectively inhibited the growth of gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus. The results are summarized in Table 1.

| Compound | MIC (µg/ml) | Target Organism |

|---|---|---|

| 1,1'-Methylenebis(2,4-dichlorobenzene) | 200 | Bacillus subtilis |

| 1,2-Dichlorobenzene | 400 | Staphylococcus aureus |

| 2,4-Dichlorophenol | 100 | Escherichia coli |

This antimicrobial activity is attributed to the halogenated phenolic structure, which disrupts microbial cell membranes and inhibits essential metabolic processes.

Toxicological Profile

The toxicological profile of 1,1'-Methylenebis(2,4-dichlorobenzene) suggests potential health risks associated with exposure. Studies have reported acute effects such as headaches, nausea, and dizziness following inhalation or ingestion. Chronic exposure has been linked to liver and kidney damage in animal models. The LD50 (lethal dose for 50% of the population) for oral exposure in rats ranges from 1516 to 2138 mg/kg body weight .

Case Studies

A notable case study involved occupational exposure among workers in industries utilizing chlorinated solvents. Monitoring revealed elevated levels of 1,1'-Methylenebis(2,4-dichlorobenzene) in blood samples, correlating with reported symptoms of toxicity. This highlights the need for stringent safety measures in workplaces handling this compound.

Environmental Impact

The environmental persistence of 1,1'-Methylenebis(2,4-dichlorobenzene) raises concerns regarding its bioaccumulation in aquatic ecosystems. Research indicates that it does not readily degrade under anaerobic conditions and can accumulate in the fatty tissues of aquatic organisms .

Biodegradation Studies

Studies on the biodegradation of similar compounds suggest variable results; some studies report negligible degradation rates while others indicate partial breakdown under aerobic conditions. For instance:

| Compound | Biodegradation (%) | Condition |

|---|---|---|

| Methylene bis(2,4-dichlorophenol) | 18% after 14 days | Aerobic conditions |

| 1,2-Dichlorobenzene | No significant degradation observed | Anaerobic conditions |

These findings underscore the need for further research on the environmental fate of methylene bis(2,4-dichlorophenol).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.